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molecular formula C11H12N2OS B8418756 2-Benzylaminothiazol-4-ylmethanol CAS No. 126534-14-3

2-Benzylaminothiazol-4-ylmethanol

Cat. No. B8418756
M. Wt: 220.29 g/mol
InChI Key: BZUQXFFBJYQMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04933355

Procedure details

The reaction described in Preparation 44 was repeated, but using 1.21 g of 2-benzylaminothiazol-4-ylmethanol, 2.6 g of pyridine sulfur trioxide complex, 3 ml of triethylamine and 30 ml of dimethyl sulfoxlde, giving the title compound as pale brown crystals.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]1[S:10][CH:11]=[C:12]([CH2:14][OH:15])[N:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(N(CC)CC)C>[CH2:1]([NH:8][C:9]1[S:10][CH:11]=[C:12]([CH:14]=[O:15])[N:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC=1SC=C(N1)CO
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction described in Preparation 44

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=1SC=C(N1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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